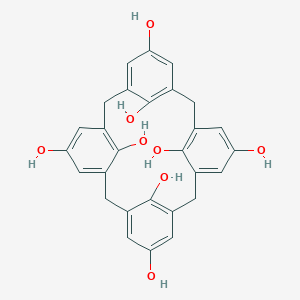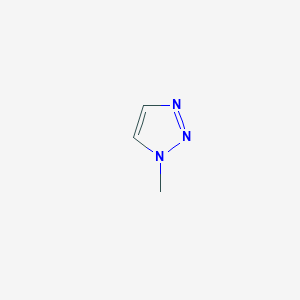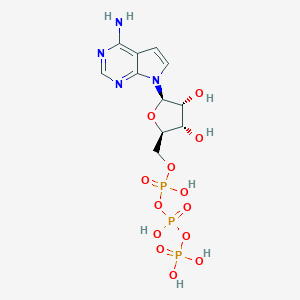![molecular formula C23H25N3O4 B154367 N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 10000-56-3](/img/structure/B154367.png)
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide, also known as Sudan III, is a synthetic dye that is commonly used in scientific research. It is a lipophilic compound that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mecanismo De Acción
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III binds to lipids, particularly neutral lipids such as triglycerides, and stains them red. The dye is not selective for any particular type of lipid, but rather stains all lipids in a sample. The staining occurs through the formation of a complex between N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III and the lipid, which results in a shift in the absorption spectrum of the dye.
Efectos Bioquímicos Y Fisiológicos
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is not known to have any significant biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is a relatively inexpensive and easy-to-use stain for lipids. It is also highly specific for lipids and produces vivid staining. However, it is not suitable for staining lipids in living cells or tissues as it is toxic to cells at high concentrations. Additionally, N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is not selective for any particular type of lipid, which can make interpretation of staining results difficult.
Direcciones Futuras
There are several potential future directions for research involving N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III. One area of interest is the development of new biosensors for the detection of lipids in biological samples. Another area of interest is the development of new staining techniques that are more specific for particular types of lipids, such as cholesterol or phospholipids. Additionally, the use of N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III in the development of new lipid-based drug delivery systems is an area of active research.
Métodos De Síntesis
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III can be synthesized through the diazotization of 2,5-dimethoxyaniline followed by coupling with n-butyl-3-hydroxy-2-naphthoate. The resulting compound is then acetylated to form N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is commonly used as a stain for lipids in histology and cytology. It is also used in the detection of fatty acids and triglycerides in food and biological samples. Additionally, N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III has been used in the development of biosensors for the detection of cholesterol and other lipids.
Propiedades
Número CAS |
10000-56-3 |
|---|---|
Nombre del producto |
N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide |
Fórmula molecular |
C23H25N3O4 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-butyl-4-[(2,5-dimethoxyphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-4-5-12-24-23(28)18-13-15-8-6-7-9-17(15)21(22(18)27)26-25-19-14-16(29-2)10-11-20(19)30-3/h6-11,13-14,27H,4-5,12H2,1-3H3,(H,24,28) |
Clave InChI |
ABOPIDQAZKBJAD-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)OC)OC |
SMILES canónico |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)OC)OC |
Otros números CAS |
10000-56-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
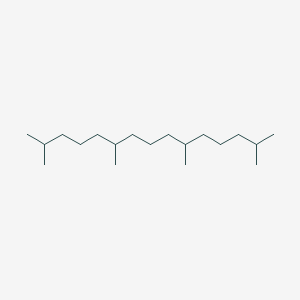
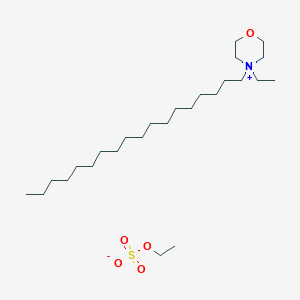
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)







